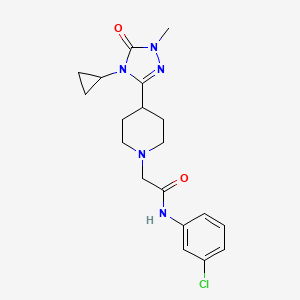

![molecular formula C15H15NO2 B2936415 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylaniline CAS No. 1927536-90-0](/img/structure/B2936415.png)

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

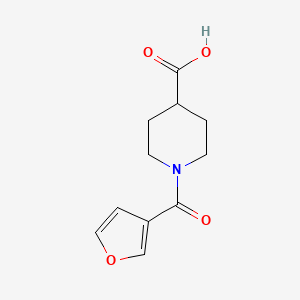

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylaniline, more commonly referred to as DMBD, is a synthetic aromatic compound that has been used in scientific research for its potential applications in a wide range of areas. It is a derivative of benzo[b][1,4]dioxin, a heterocyclic aromatic compound, and is composed of a benzene ring and two oxygen atoms. The compound is highly stable and has a low melting point and boiling point, making it ideal for research applications.

Aplicaciones Científicas De Investigación

Immunomodulators

This compound is used in the development of immunomodulators, which are agents that modify the immune response or the functioning of the immune system. These compounds can be used to enhance or suppress the immune system to treat various diseases .

Urease Inhibitory Activity

It has been reported for its urease inhibitory activity, which is significant in the treatment of diseases caused by bacteria that produce urease. Urease inhibitors can help in treating infections and conditions like peptic ulcers and urinary stones .

Molecular Design for Blue-Emissive Molecules

The compound is utilized in molecular design, particularly in constructing blue-emissive molecules for potential use in organic light-emitting diodes (OLEDs) and other electronic devices .

B-Raf Kinase Inhibitors

It serves as a base structure in the design and modification of novel derivatives that act as inhibitors of B-Raf kinase, an enzyme involved in cell growth and proliferation. Inhibiting B-Raf kinase is a therapeutic strategy for treating cancers .

Asymmetric Synthesis

The compound is involved in palladium-catalyzed asymmetric intramolecular aryl C–O bond formation, which is a key step in producing enantioselective compounds important for pharmaceuticals .

Crystal Structure Analysis

Its crystal structure has been analyzed to understand its properties better and to design related compounds with improved characteristics for various applications .

Propiedades

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-10-12(3-2-4-13(10)16)11-5-6-14-15(9-11)18-8-7-17-14/h2-6,9H,7-8,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMPMFJBIPSKQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

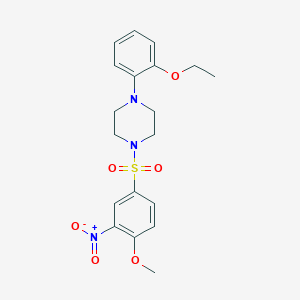

![4-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2936333.png)

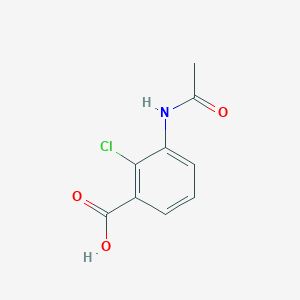

![Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2936334.png)

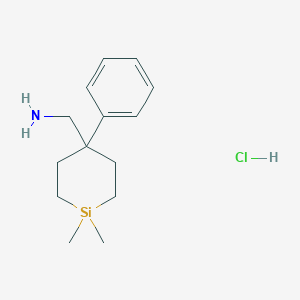

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)

![N1-(2-ethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2936340.png)

![3-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2936343.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(m-tolyl)acetamide](/img/structure/B2936346.png)

![2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile](/img/structure/B2936349.png)

![4-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile](/img/structure/B2936354.png)

![N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2936355.png)